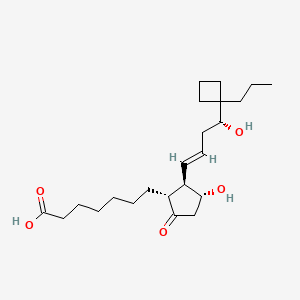
(R)-Butaprost (free acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-布他前列腺素(游离酸)是前列腺素E2(PGE2)的结构类似物,对EP2受体亚型具有高度选择性。 该化合物常用于药理学研究,以确定EP受体在各种人和动物组织和细胞中的表达谱 .
准备方法
合成路线和反应条件
(R)-布他前列腺素(游离酸)的合成涉及多个步骤,从市售前体开始。关键步骤包括环戊烷环的形成以及羟基和羧酸官能团的引入。合成路线通常包括:
环戊烷环的形成: 此步骤涉及将合适的先驱体环化以形成环戊烷环。
官能团的引入: 通过选择性氧化和还原反应引入羟基和羧酸基团。
纯化: 使用诸如柱色谱之类的技术纯化最终产物,以确保高纯度。
工业生产方法
(R)-布他前列腺素(游离酸)的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大程度地提高产量并最大程度地减少杂质。 诸如连续流动合成和自动化纯化系统之类的技术通常用于提高效率和可扩展性 .
化学反应分析
反应类型
(R)-布他前列腺素(游离酸)经历各种化学反应,包括:
氧化: 将羟基转化为羰基。
还原: 将羰基还原为羟基。
取代: 用其他取代基取代官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 经常使用诸如氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)之类的还原剂。
取代: 根据所需的取代反应使用各种亲核试剂和亲电试剂。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,(R)-布他前列腺素(游离酸)的氧化可以产生酮或醛,而还原可以产生醇 .
科学研究应用
(R)-布他前列腺素(游离酸)在科学研究中具有广泛的应用:
化学: 用作前列腺素类似物及其与受体相互作用研究中的参考化合物。
生物学: 用于研究EP2受体在各种生物过程中的作用。
医学: 研究其在炎症和心血管疾病等疾病中的潜在治疗作用。
工业: 用于开发针对EP2受体的新药
作用机制
(R)-布他前列腺素(游离酸)通过选择性结合EP2受体亚型来发挥作用。这种结合激活细胞内信号通路,导致各种生理反应。 主要分子靶标包括G蛋白偶联受体(GPCR)和下游效应子,例如腺苷酸环化酶,它会增加环状AMP(cAMP)的水平 .
相似化合物的比较
类似化合物
前列腺素E2(PGE2): EP受体的天然配体。
布他前列腺素(S)-异构体: 布他前列腺素的另一种差向异构体,具有不同的受体选择性。
米索前列醇: 一种具有更广泛受体活性的合成前列腺素类似物。
独特性
(R)-布他前列腺素(游离酸)因其对EP2受体亚型的高度选择性而独树一帜,使其成为研究EP2受体介导过程的宝贵工具。 与其他前列腺素类似物不同,(R)-布他前列腺素(游离酸)提供了对EP2受体作用的更具体见解,而不会与其他受体亚型产生明显的交叉反应 .
生物活性
(R)-Butaprost (free acid) is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2, which plays a crucial role in various physiological processes, including vasodilation, inflammation, and ocular pressure regulation. This article reviews the biological activity of (R)-Butaprost, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : (R)-Butaprost (free acid)
- CAS Number : 215168-33-5
- Molecular Formula : C20H30O5
- Molecular Weight : 350.45 g/mol
(R)-Butaprost exerts its effects primarily through the activation of the EP2 receptor, which is coupled to Gs proteins that stimulate adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This pathway mediates various physiological responses, including:
- Vasodilation : Induces relaxation of vascular smooth muscle.
- Inhibition of Histamine Release : Modulates immune responses by inhibiting histamine release from mast cells.
Pharmacological Effects
- Vasodilation :
- Inhibition of Histamine Release :
-
Ocular Hypotensive Effects :
- In cynomolgus monkeys, topical application of (R)-Butaprost resulted in decreased intraocular pressure (IOP) by enhancing uveoscleral outflow without significantly affecting aqueous humor flow . Long-term treatment led to morphological changes in the ciliary muscle and trabecular meshwork, suggesting structural adaptations that facilitate enhanced outflow.
Study on Histamine Release
In a controlled experiment, the effects of (R)-Butaprost were compared with PGE2 on histamine release from human lung mast cells. The results showed that while both compounds inhibited histamine release effectively, (R)-Butaprost's potency was lower than that of PGE2. The study highlighted the potential therapeutic applications of (R)-Butaprost in conditions characterized by excessive histamine release, such as allergic reactions .
Ocular Studies
A series of studies conducted on cynomolgus monkeys demonstrated that a single dose of (R)-Butaprost significantly lowered IOP. The mechanism was attributed to increased uveoscleral outflow rather than changes in aqueous humor production. Long-term administration resulted in structural changes within the eye that correlated with sustained reductions in IOP .
Table 1: Pharmacological Profile of (R)-Butaprost
| Parameter | Value |
|---|---|
| Selectivity for EP2 | High |
| EC50 for Histamine Release | ~12 µM |
| Effect on IOP | Decreased |
| Uveoscleral Outflow Increase | Significant |
Table 2: Comparative Potency of Prostaglandin Agonists
| Compound | Inhibition of Histamine Release (EC50) |
|---|---|
| PGE2 | 1.6 µM |
| Misoprostol | 4.0 µM |
| (R)-Butaprost | ~12 µM |
属性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-NMXQQJQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














